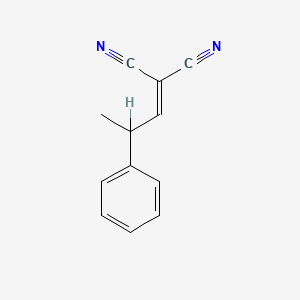
2-Phenylpropylidenemalononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropylidenemalononitrile is an organic compound with the molecular formula C12H10N2 It is known for its unique structure, which includes a phenyl group attached to a propylidene chain, terminating in two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylpropylidenemalononitrile can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylpropylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropylidenemalononitrile oxides.
Reduction: Conversion to 2-phenylpropylidenediamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Phenylpropylidenemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Phenylpropylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate pathways involved in cell signaling, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
Phenyl-2-nitropropene: Similar in structure but contains a nitro group instead of nitrile groups.
Benzylidenemalononitrile: Similar backbone but lacks the phenyl group on the propylidene chain.
Uniqueness: 2-Phenylpropylidenemalononitrile is unique due to its dual nitrile groups, which provide distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
88106-71-2 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(2-phenylpropylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N2/c1-10(7-11(8-13)9-14)12-5-3-2-4-6-12/h2-7,10H,1H3 |
Clé InChI |
GNGPAHQFSYSOEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C#N)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



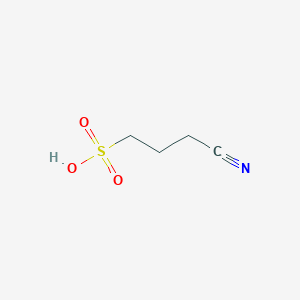
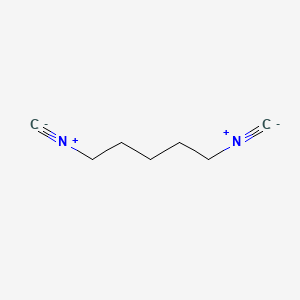

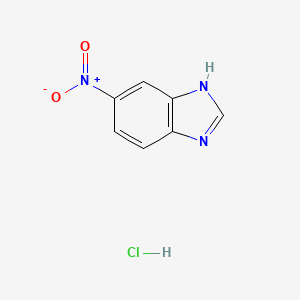
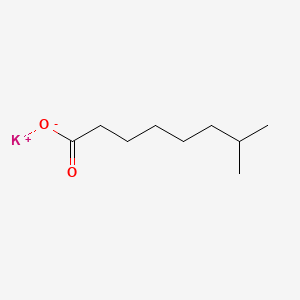
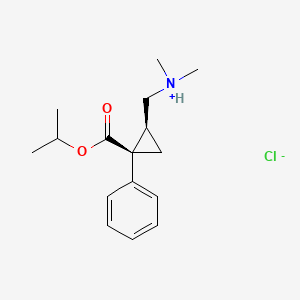
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
